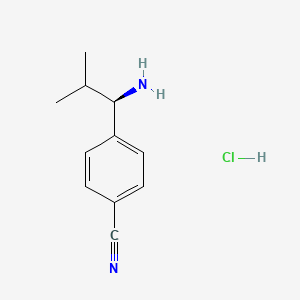![molecular formula C18H13BO2S B596527 (3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid CAS No. 1307859-67-1](/img/structure/B596527.png)
(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid is an organoboron compound with the chemical formula C18H13BO2S. It is a white solid with poor solubility and is known for its excellent fluorescence properties . This compound is primarily used in the preparation of optoelectronic devices such as organic electroluminescent diodes (OLEDs) due to its unique photophysical characteristics .
Vorbereitungsmethoden
The synthesis of (3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid involves multiple steps of organic synthesis. One common method includes the reaction of dibenzothiophene with 2-bromobenzeneboronic acid . The reaction is typically carried out under inert atmosphere conditions, using palladium catalysts and phosphine ligands in solvents like toluene, ethanol, and water . The mixture is stirred at elevated temperatures (around 80°C) for several hours to yield the desired product .
Analyse Chemischer Reaktionen
(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under oxidative conditions.
Hydrolysis: The compound is susceptible to hydrolysis in the presence of moisture.
Common reagents used in these reactions include palladium diacetate, potassium carbonate, and tris(o-tolyl)phosphine . The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The compound’s fluorescence properties are attributed to the electronic transitions within the dibenzothiophene and phenyl moieties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid include:
This compound anhydride: Similar in structure but contains varying amounts of anhydride.
(3-(4-Dibenzothienyl)phenylboronic acid): Another boronic acid derivative with similar photophysical properties.
The uniqueness of this compound lies in its specific combination of the dibenzothiophene and phenyl groups, which confer distinct fluorescence and reactivity characteristics .
Eigenschaften
IUPAC Name |
(3-dibenzothiophen-4-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BO2S/c20-19(21)13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)22-18(14)16/h1-11,20-21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOHUARANQHPPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=CC3=C2SC4=CC=CC=C34)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)
![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)






![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)

![3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B596463.png)



